molecular formula C10H14O2 B12561481 1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene CAS No. 194858-39-4

1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene

Cat. No.: B12561481
CAS No.: 194858-39-4
M. Wt: 166.22 g/mol
InChI Key: GJVMMAJMKGPWPH-UHFFFAOYSA-N
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Description

1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene is an organic compound characterized by the presence of both allyl and propargyl ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene typically involves the reaction of appropriate alcohols with propargyl and allyl halides under basic conditions. For instance, the reaction of 4-hydroxybut-2-ene with propargyl bromide and allyl bromide in the presence of a base such as potassium carbonate can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated ethers.

    Substitution: Nucleophilic substitution reactions can replace the ether groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated ethers.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but contains a benzene ring.

    2-Methoxy-4-(prop-2-en-1-yl)phenol: Contains a phenol group instead of the but-2-ene backbone.

Properties

CAS No.

194858-39-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-prop-2-enoxy-4-prop-2-ynoxybut-2-ene

InChI

InChI=1S/C10H14O2/c1-3-7-11-9-5-6-10-12-8-4-2/h1,4-6H,2,7-10H2

InChI Key

GJVMMAJMKGPWPH-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC=CCOCC#C

Origin of Product

United States

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